2-(4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide
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Overview
Description
2-(4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is a complex organic compound that features a pyridazinone moiety, a pyrrolidine ring, and a sulfonyl group. This compound is of interest due to its potential pharmacological properties and its role as a building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide typically involves multiple steps:
Formation of Pyridazinone Derivative: The pyridazinone core can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds.
Pyrrolidine Ring Construction: The pyrrolidine ring can be constructed from cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
2-(4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Medicine: Its pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide involves its interaction with specific molecular targets. The pyridazinone moiety is known to inhibit phosphodiesterase enzymes, which play a role in various physiological processes . The compound may also interact with other proteins and receptors, modulating their activity and leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one are similar in structure and function.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, share similar synthetic routes and biological activities.
Uniqueness
The uniqueness of 2-(4-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide lies in its combined structural features, which confer a distinct set of chemical and biological properties. The presence of both pyridazinone and pyrrolidine moieties, along with the sulfonyl group, allows for a wide range of interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[4-(3-pyridazin-3-yloxypyrrolidin-1-yl)sulfonylphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c17-15(21)11-24-12-3-5-14(6-4-12)26(22,23)20-9-7-13(10-20)25-16-2-1-8-18-19-16/h1-6,8,13H,7,9-11H2,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLZSNUAYQWRPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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